molecular formula C7H11BrO2 B14418787 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one CAS No. 80345-22-8

3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one

Cat. No.: B14418787
CAS No.: 80345-22-8
M. Wt: 207.06 g/mol
InChI Key: GHLMVSMYAWHXHS-UHFFFAOYSA-N
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Description

3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is an organic compound that features a bromocyclopropyl group attached to a hydroxybutanone backbone. This compound is of interest due to its unique structure, which combines a strained cyclopropyl ring with functional groups that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one typically involves the bromination of cyclopropane derivatives followed by functional group transformations. One common method includes the treatment of cyclopropanecarboxylate with bromine to form bromocyclopropane, which can then be further reacted to introduce the hydroxybutanone moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN2) using reagents like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 3-(1-Bromocyclopropyl)-3-oxobutan-2-one.

    Reduction: 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-ol.

    Substitution: 3-(1-Azidocyclopropyl)-3-hydroxybutan-2-one.

Scientific Research Applications

3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromocyclopropyl group can undergo nucleophilic substitution, while the hydroxy and carbonyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is unique due to the combination of a strained cyclopropyl ring with both bromine and hydroxybutanone functional groups. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

80345-22-8

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

3-(1-bromocyclopropyl)-3-hydroxybutan-2-one

InChI

InChI=1S/C7H11BrO2/c1-5(9)6(2,10)7(8)3-4-7/h10H,3-4H2,1-2H3

InChI Key

GHLMVSMYAWHXHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1(CC1)Br)O

Origin of Product

United States

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